Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216591-71-7) is a synthetic heterocyclic small molecule (C₁₆H₁₂FNO₄, MW 301.27 g/mol) that integrates a 6-fluoro-4-oxoquinoline pharmacophore with a methyl furan-2-carboxylate ester moiety via a methylene bridge. The compound is classified within the 4-oxoquinoline family, a scaffold historically associated with antibacterial fluoroquinolones and more recently implicated in kinase inhibition programs.

Molecular Formula C16H12FNO4
Molecular Weight 301.27 g/mol
Cat. No. B12108845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
Molecular FormulaC16H12FNO4
Molecular Weight301.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F
InChIInChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3
InChIKeyMUCCOPBTAXOASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate – Structural Identity and Physicochemical Baseline for Procurement Evaluation


Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216591-71-7) is a synthetic heterocyclic small molecule (C₁₆H₁₂FNO₄, MW 301.27 g/mol) that integrates a 6-fluoro-4-oxoquinoline pharmacophore with a methyl furan-2-carboxylate ester moiety via a methylene bridge [1]. The compound is classified within the 4-oxoquinoline family, a scaffold historically associated with antibacterial fluoroquinolones and more recently implicated in kinase inhibition programs [2]. It is available from multiple vendors at purities of 95%–98% for research and further manufacturing use only . Its computed LogP of approximately 2.6 and topological polar surface area (TPSA) of approximately 59.8 Ų position it within drug-like chemical space, though published quantitative bioactivity data remain limited, marking it as an early-stage screening or scaffold-hopping candidate rather than a late-stage lead .

Why Generic Substitution Is Inadvisable for Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate


Within the 4-oxoquinoline–furan carboxylate chemotype, even single-point substitutions at the quinoline 6-position produce divergent physicochemical profiles that cannot be assumed interchangeable. The specific 6-fluoro substitution in the target compound modulates electron density on the quinoline ring, hydrogen-bond acceptor count (6 vs. 5 for the des-fluoro analog), and lipophilicity, all of which alter target-binding potential and ADME predictions [1]. Closely catalogued analogs bearing 6-methyl, 6,8-difluoro, or 6-trifluoromethyl substitutions differ in molecular weight, LogP, and TPSA by margins sufficient to shift predicted permeability, solubility, and off-target liability profiles . In the absence of head-to-head biological comparison data for this specific chemotype, structural identity and purity specifications become the primary procurement decision drivers: substituting even a single-fluorine positional isomer or a non-fluorinated congener invalidates any structure–activity relationship inference drawn from the specific 6-fluoro-4-oxoquinoline scaffold.

Quantitative Differentiation Evidence for Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate vs. Closest Analogs


6-Fluoro Substitution Confers Distinct Electronic and Hydrogen-Bond Acceptor Profile Compared to the Des-Fluoro Analog

The target compound bears a single fluorine atom at the quinoline 6-position, which distinguishes it from the non-fluorinated analog Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216582-86-3). This substitution increases the hydrogen-bond acceptor count from 5 to 6 and raises the computed XLogP3 by approximately 0.3–0.5 log units, based on PubChem computed descriptors for the two compounds [1]. The electron-withdrawing fluorine modulates the quinoline ring's π-electron density, which class-level SAR from fluoroquinolone literature indicates can enhance target binding affinity and metabolic stability relative to the non-fluorinated congener .

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Mono-Fluoro Substitution Offers a Defined Lipophilicity Window Between Non-Fluorinated and Di-Fluorinated Analogs

Among the quinoline-6-substituted furan carboxylate series, the target compound occupies an intermediate lipophilicity space. The non-fluorinated analog (MW 283.28) has the lowest LogP, while the di-fluorinated analog Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (MW 319.26) has elevated LogP and increased molecular weight that may reduce ligand efficiency . The 6-fluoro mono-substitution provides a calculated LogP of approximately 2.6, which falls within the optimal range (1–3) for oral bioavailability according to established drug-likeness guidelines, whereas the 6,8-difluoro analog is expected to exceed LogP 3.0 [1].

Lead Optimization Lipophilicity Tuning ADME Prediction

Documented Linkage to PDK1 Kinase Inhibition Patent Family Distinguishes the Compound from Structurally Similar but Untargeted Analogs

The target compound is catalogued in the Therapeutic Target Database (TTD) as 'Heterocyclic derivative 6' (Drug ID D0D0ML) with a patented indication for metastatic cancer and solid tumours, linked to patent US20120208819 and PMID25684022 [1]. This patent family describes heterocyclic compounds useful as PDK1 (pyruvate dehydrogenase kinase 1) inhibitors [2]. In contrast, close structural analogs such as Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (des-fluoro) and Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate do not appear in the TTD with any annotated target or indication. This patent linkage, while not providing a quantitative IC₅₀ value for the specific compound, establishes a documented intellectual-property context and target hypothesis that is absent for non-fluorinated or 6-methyl analogs.

Kinase Inhibition PDK1 Cancer Therapeutics

Commercial Purity Specifications Enable Reproducible Screening: 98% Purity with Defined Storage and Handling Parameters

The target compound is commercially available at 98% purity (ChemScene, Leyan) and 95% purity (AKSci), with specified storage at 2–8°C sealed in dry conditions . The GHS classification (Warning; H302-H315-H319-H335) indicates acute oral toxicity and irritant hazards, requiring standard laboratory PPE and ventilation . While these purity figures are not unique in absolute terms, the combination of ≥98% purity, defined storage conditions, and transparent safety documentation provides procurement-quality benchmarks that less well-characterized analogs from the same chemotype may lack. Analogs such as the 6,8-difluoro derivative (EVT-12244426) are listed with less granular purity documentation, introducing uncertainty for quantitative dose–response assays.

Compound Management Quality Control Assay Reproducibility

Absence of a 2-Methyl Substituent Differentiates the Compound from Sterically Hindered 2-Methyl Analogs with Altered Conformational Profiles

The target compound lacks a methyl group at the quinoline 2-position, distinguishing it from Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate, a commercially listed analog . The presence of a 2-methyl substituent introduces steric hindrance adjacent to the 4-oxo group, which can affect the dihedral angle between the quinoline and furan rings across the methylene linker, potentially altering the molecule's three-dimensional pharmacophore presentation. In fluoroquinolone antibacterial SAR, the 2-position is typically unsubstituted to maintain optimal DNA gyrase binding; 2-methyl substitution is generally detrimental to potency [1]. While direct comparative conformational data are not published for these specific analogs, the structural difference is unambiguous and enables users to select the sterically less encumbered scaffold for programs where planarity or minimal steric clash at the quinoline 2-position is hypothesized to be important.

Conformational Analysis Structure–Activity Relationships Scaffold Design

High-Priority Application Scenarios for Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate Based on Differentiation Evidence


PDK1-Focused Kinase Inhibitor Lead Generation and SAR Expansion

The compound's documented linkage to the PDK1 inhibitor patent family (US20120208819) via TTD annotation [1] makes it a rational starting scaffold for medicinal chemistry teams pursuing pyruvate dehydrogenase kinase 1 as a cancer metabolism target. Its 6-fluoro substitution provides the electronic and lipophilic characteristics consistent with kinase inhibitor pharmacophores, while its intermediate LogP (~2.6) supports oral bioavailability predictions. Researchers can use this compound as a reference point for synthesizing and testing analogs with systematic variations at the quinoline 6-, 7-, and 8-positions and the furan carboxylate ester, leveraging the patent-defined IP space.

Physicochemical Benchmarking in Fluoroquinolone–Furan Hybrid Library Design

The compound's well-characterized computed properties (LogP 2.6, TPSA ~59.8 Ų, HBA 6, HBD 0) [1] and commercially specified purity (≥98%) make it suitable as a physicochemical reference standard in compound library design. Its mono-fluoro substitution occupies a defined LogP window between non-fluorinated (lower LogP) and di-fluorinated (higher LogP) analogs , enabling systematic exploration of lipophilicity–activity relationships without the confounding effects of a second fluorine or a 2-methyl group.

High-Throughput Screening as a Defined-Purity Entry Point for Phenotypic Assays

With vendor-specified purity of 98% and documented storage conditions (2–8°C, dry, sealed) [1], the compound meets the quality threshold for high-throughput screening campaigns against kinase panels, antibacterial phenotypic assays, or cell-based proliferation models. Its GHS-documented safety profile (H302, H315, H319, H335) enables laboratories to implement appropriate handling protocols without ambiguity, reducing occupational health risks during large-scale screening operations.

Scaffold-Hopping away from Classical Fluoroquinolone Antibacterials

Although the compound is not itself a validated antibacterial, its structural architecture—a 6-fluoro-4-oxoquinoline core coupled to a furan ester via an N1-methylene linker—represents a scaffold-hopping departure from classical C3-carboxylic acid fluoroquinolones such as norfloxacin and ciprofloxacin [1]. The replacement of the C3-carboxylate with a furan-2-carboxylate ester at N1 alters the metal-chelating pharmacophore typically required for DNA gyrase inhibition, potentially redirecting target engagement toward alternative bacterial or mammalian targets. This makes it a valuable tool compound for medicinal chemists exploring non-classical quinoline-based bioactive space.

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